

Application Notes & Protocols: 3-Hydroxy-5-methylbenzonitrile as a Versatile Synthetic Intermediate

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Compound of Interest

Compound Name: **3-Hydroxy-5-methylbenzonitrile**

Cat. No.: **B1358150**

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Introduction: The Strategic Value of 3-Hydroxy-5-methylbenzonitrile

3-Hydroxy-5-methylbenzonitrile is a trifunctional aromatic compound that serves as a highly valuable and versatile building block in modern organic synthesis. Its structure, featuring a hydroxyl, a nitrile, and a methyl group on a benzene ring, provides chemists with three distinct points for chemical modification. This strategic arrangement allows for the regioselective synthesis of complex molecules, making it an indispensable intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.^{[1][2][3]} The interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing nitrile group creates a unique electronic and reactivity profile, enabling a wide range of chemical transformations. This guide provides an in-depth look at the properties, core reactivity, and field-proven protocols for the synthetic manipulation of this important intermediate.

Physicochemical Properties & Safety Data

Proper handling and storage are paramount for ensuring experimental success and laboratory safety. The following table summarizes the key physical and chemical properties of **3-Hydroxy-5-methylbenzonitrile**.

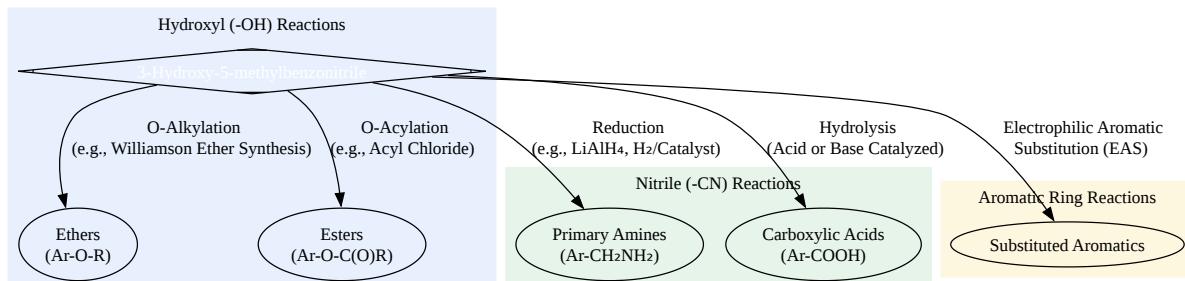
Property	Value	Source
CAS Number	95658-81-4	[4] [5]
Molecular Formula	C ₈ H ₇ NO	[4] [5] [6]
Molecular Weight	133.15 g/mol	[4] [5] [7]
Appearance	Colorless to pale yellow crystalline solid/powder	[7]
Melting Point	134–137 °C	[7]
Solubility	Slightly soluble in water; soluble in organic solvents (ethanol, DMSO)	[7]
Purity (Typical)	≥98% (HPLC)	[5]

Safety Profile: **3-Hydroxy-5-methylbenzonitrile** is classified as harmful and requires careful handling in a well-ventilated fume hood.[\[4\]](#)[\[8\]](#) Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times.[\[9\]](#)[\[10\]](#)

- Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled.[\[4\]](#)[\[8\]](#) Causes skin and serious eye irritation. May cause respiratory irritation.[\[4\]](#)
- First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water.[\[7\]](#)
[\[8\]](#) If inhaled, move to fresh air.[\[7\]](#) If ingested, rinse mouth and seek immediate medical attention.[\[7\]](#)[\[8\]](#)

Core Reactivity and Synthetic Pathways

The synthetic utility of **3-Hydroxy-5-methylbenzonitrile** stems from the distinct reactivity of its three functional groups. This allows for a modular approach to synthesis, where each group can be targeted selectively to build molecular complexity.



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Reactions of the Phenolic Hydroxyl Group

The hydroxyl group is a versatile handle for introducing a variety of functionalities.

- **O-Alkylation:** The phenolic proton is acidic and can be readily removed by a base (e.g., K₂CO₃, NaH) to form a phenoxide. This potent nucleophile can then react with alkyl halides or other electrophiles in a Williamson ether synthesis to form aryl ethers.[11][12] This reaction is fundamental for constructing linkages found in many biologically active molecules.
- **O-Acylation/Esterification:** Reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of stable ester derivatives.[11] This can be used as a protecting group strategy or to introduce a specific ester moiety required for the target molecule.

Reactions of the Nitrile Group

The nitrile group is a valuable precursor to several important functional groups, particularly amines and carboxylic acids.

- **Reduction to Primary Amines:** The carbon-nitrogen triple bond can be completely reduced to a primary amine (Ar-CH₂NH₂).[13][14] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.[14][15] Alternatively, catalytic

hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) offers a milder, industrially scalable method.[13][16]

- Hydrolysis to Carboxylic Acids: Under either acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid.[17][18] This two-stage process proceeds through an amide intermediate.[17][18] Heating with aqueous acid (e.g., HCl, H₂SO₄) directly yields the carboxylic acid, while heating with a base (e.g., NaOH) produces the carboxylate salt, which requires a final acidic workup to furnish the free acid.[18]

Detailed Application Protocols

The following protocols are designed to be robust and reproducible. They include expert insights to explain the rationale behind key steps.

Protocol 1: O-Alkylation to Synthesize 3-Methoxy-5-methylbenzonitrile

Principle: This protocol details a classic Williamson ether synthesis. The phenolic proton of **3-Hydroxy-5-methylbenzonitrile** is deprotonated by potassium carbonate to form a nucleophilic phenoxide, which then displaces the iodide from methyl iodide in an S_N2 reaction.

Reaction Scheme: Ar-OH + CH₃I --(K₂CO₃, Acetone)--> Ar-O-CH₃ + KI + HI

Materials & Reagents:

- 3-Hydroxy-5-methylbenzonitrile** (1.0 eq)
- Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
- Methyl Iodide (CH₃I) (1.5 eq)
- Acetone, anhydrous
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure:

- Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **3-Hydroxy-5-methylbenzonitrile** (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
- Solvent Addition: Add anhydrous acetone to the flask to create a slurry (approx. 10 mL per 1 g of starting material).
- Reagent Addition: Add methyl iodide (1.5 eq) to the stirring mixture.
- Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 4-6 hours.
 - Scientist's Note: Acetone is an excellent solvent for this reaction as it is polar enough to dissolve the reactants but does not interfere with the reaction. K_2CO_3 is a mild and inexpensive base, sufficient for deprotonating the phenol without causing unwanted side reactions.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up: a. Cool the reaction mixture to room temperature. b. Filter the solid salts (K_2CO_3 , KI) and wash the filter cake with a small amount of acetone. c. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone. d. Dissolve the resulting residue in ethyl acetate. e. Wash the organic layer sequentially with water (2x) and then with brine (1x).
 - Rationale: The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and begins the drying process.
- Drying and Purification: a. Dry the organic layer over anhydrous $MgSO_4$. b. Filter off the drying agent and concentrate the filtrate to yield the crude product. c. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 3-Methoxy-5-methylbenzonitrile.

Protocol 2: Reduction to Synthesize (3-Hydroxy-5-methylphenyl)methanamine

Principle: This protocol uses the powerful hydride-donating reagent, Lithium Aluminum Hydride (LiAlH_4), to reduce the nitrile functional group to a primary amine. The reaction must be performed under strictly anhydrous conditions.

Reaction Scheme: $\text{Ar-CN} \rightarrow (1. \text{ LiAlH}_4, \text{ THF}; 2. \text{ H}_2\text{O}/\text{H}^+ \text{ workup}) \rightarrow \text{Ar-CH}_2\text{NH}_2$

Materials & Reagents:

- **3-Hydroxy-5-methylbenzonitrile** (1.0 eq)
- Lithium Aluminum Hydride (LiAlH_4) (1.5 eq)
- Tetrahydrofuran (THF), anhydrous
- Diethyl ether
- 1 M Sodium Hydroxide (NaOH) solution
- Saturated Sodium Potassium Tartrate solution (Rochelle's salt)
- Anhydrous Sodium Sulfate (Na_2SO_4)

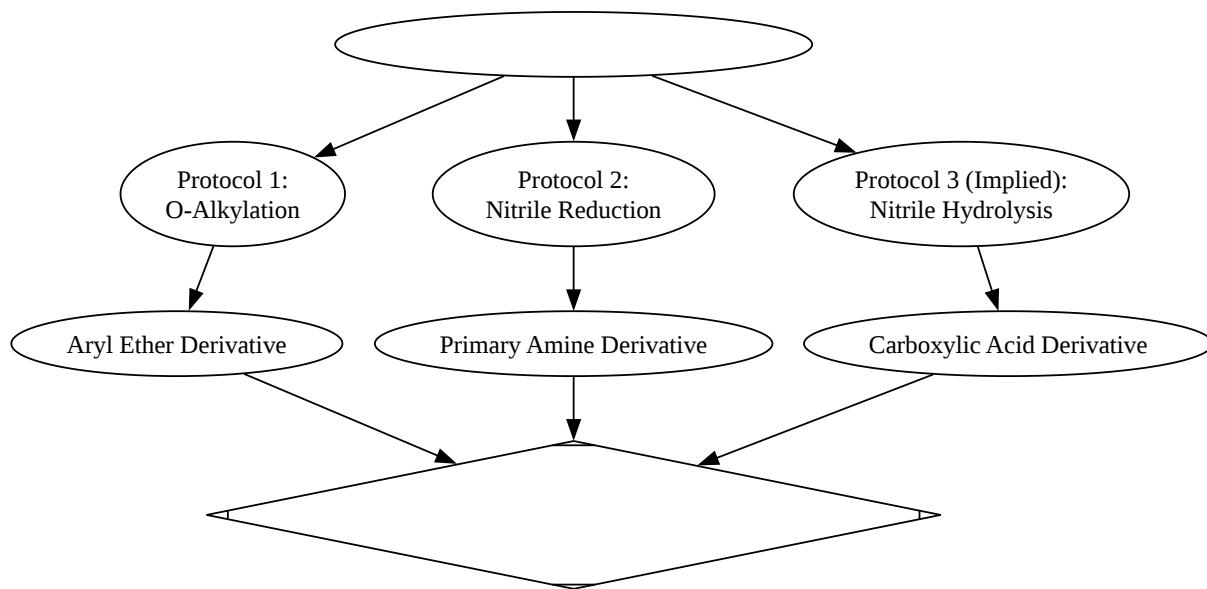
Step-by-Step Procedure:

- **Setup:** To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add LiAlH_4 (1.5 eq).
- **Solvent Addition:** Add anhydrous THF via cannula or syringe to suspend the LiAlH_4 . Cool the suspension to 0 °C in an ice bath.
- **Substrate Addition:** Dissolve **3-Hydroxy-5-methylbenzonitrile** (1.0 eq) in a separate flask with anhydrous THF. Slowly add this solution dropwise to the stirring LiAlH_4 suspension at 0 °C.
 - **Critical Safety Note:** The addition is exothermic and will produce hydrogen gas from the reaction of LiAlH_4 with the acidic phenolic proton. The addition must be slow and controlled.

- Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux for 2-4 hours.
- Monitoring: Monitor the reaction via TLC or IR spectroscopy (disappearance of the nitrile stretch at $\sim 2230\text{ cm}^{-1}$).
- Work-up (Fieser Method): a. Cool the reaction mixture back down to 0 °C in an ice bath. b. Quench the reaction by the slow, sequential, dropwise addition of: i. 'x' mL of water ii. 'x' mL of 15% aqueous NaOH iii. '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).
 - Rationale: This specific quenching procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter, greatly simplifying the work-up compared to an acid quench.
- Isolation: a. Stir the resulting slurry vigorously for 30 minutes until a white, filterable precipitate forms. b. Add anhydrous Na₂SO₄ and stir for another 15 minutes. c. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate. d. Combine the organic filtrates and concentrate under reduced pressure to yield the crude (3-Hydroxy-5-methylphenyl)methanamine, which can be further purified if necessary.

Applications in Target Synthesis

3-Hydroxy-5-methylbenzonitrile and its derivatives are crucial intermediates in medicinal chemistry. For example, the core structure is related to building blocks used in the synthesis of various biologically active compounds. The ability to transform the nitrile into an amine or the hydroxyl into an ether allows for the creation of diverse libraries of compounds for screening. For instance, derivatives of aminobenzoxazinorifamycin, which show potent antibacterial activity, feature a substituted aminophenol core that can be conceptually derived from intermediates like this.^[19] Similarly, related trifunctional intermediates like 3-Chloro-5-hydroxybenzonitrile are used to prepare non-nucleoside HIV reverse transcriptase inhibitors.^[11]

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Conclusion

3-Hydroxy-5-methylbenzonitrile is a powerful and cost-effective synthetic intermediate. Its trifunctional nature provides a robust platform for generating a wide array of more complex molecules. The protocols detailed herein demonstrate reliable methods for the selective transformation of its hydroxyl and nitrile groups, unlocking its full potential for researchers in drug development and applied chemical synthesis.

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